LP10

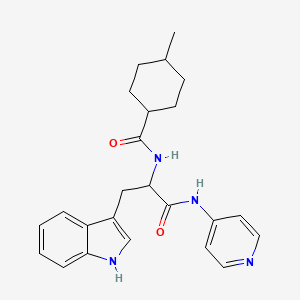

Description

Properties

CAS No. |

1025400-45-6 |

|---|---|

Molecular Formula |

C24H28N4O2 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

N-[3-(1H-indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl]-4-methylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C24H28N4O2/c1-16-6-8-17(9-7-16)23(29)28-22(24(30)27-19-10-12-25-13-11-19)14-18-15-26-21-5-3-2-4-20(18)21/h2-5,10-13,15-17,22,26H,6-9,14H2,1H3,(H,28,29)(H,25,27,30) |

InChI Key |

ICFUCABJWQGTGU-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=NC=C4 |

Canonical SMILES |

CC1CCC(CC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=NC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LP10; LP-10; LP 10. |

Origin of Product |

United States |

Foundational & Exploratory

LP10: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is an investigational drug product currently in clinical development for the treatment of moderate to severe hemorrhagic cystitis (HC) and oral lichen planus (OLP). It is a liposomal formulation of tacrolimus, a potent macrolide immunosuppressant. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on the molecular pathways modulated by its active ingredient, tacrolimus. The information presented herein is a synthesis of preclinical and clinical research findings, intended to provide a comprehensive resource for professionals in the field of drug development and immunology.

Core Mechanism of Action: Calcineurin Inhibition

The primary mechanism of action of tacrolimus, the active pharmaceutical ingredient in this compound, is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition is central to its immunosuppressive and anti-inflammatory effects.

Signaling Pathway: Calcineurin-NFAT Axis

The canonical pathway through which tacrolimus exerts its effects is the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling cascade. In activated T-lymphocytes, an increase in intracellular calcium leads to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, a family of transcription factors. This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm to the nucleus. Once in the nucleus, NFAT binds to specific DNA response elements in the promoter regions of various target genes, leading to their transcription.

Tacrolimus disrupts this cascade by first binding to an intracellular protein called FK506-binding protein 12 (FKBP12). The resulting tacrolimus-FKBP12 complex then binds to calcineurin, sterically hindering its phosphatase activity. This prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm and blocking the transcription of key pro-inflammatory and immunomodulatory genes.

LP10 drug discovery and development timeline

An In-depth Technical Guide to the Discovery and Development of "LP10"

Introduction

The designation "this compound" is applied to several distinct therapeutic candidates in the biomedical field, leading to potential ambiguity. This technical guide provides a comprehensive overview of the discovery and development timelines for three prominent entities known as this compound:

-

This compound, a nonazole inhibitor of CYP51 , investigated as a treatment for Chagas disease.

-

LP-10, a liposomal formulation of tacrolimus developed by Lipella Pharmaceuticals for the treatment of hemorrhagic cystitis and oral lichen planus.

-

This compound, the probiotic strain Lactobacillus plantarum TWK10 , studied for its effects on physical performance and muscle mass.

Each section of this guide is dedicated to one of these candidates, detailing its development timeline, mechanism of action, preclinical and/or clinical data, and relevant experimental protocols.

Section 1: this compound - A Nonazole CYP51 Inhibitor for Chagas Disease

This compound is a promising preclinical drug candidate for Chagas disease, a neglected tropical illness caused by the parasite Trypanosoma cruzi. It represents a novel, non-azole chemotype that targets a crucial enzyme in the parasite's cell membrane synthesis.

Discovery and Preclinical Development Timeline

-

Identification: this compound was identified as a screening hit from a high-throughput screening (HTS) campaign at the University of California, San Francisco.[1]

-

Target Engagement: Studies confirmed that this compound binds tightly to T. cruzi sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2]

-

Lead Optimization: The initial racemic mixture of this compound was analyzed, and the S-enantiomer was found to have significantly higher binding affinity and in vitro potency against T. cruzi[1]. This led to the synthesis and evaluation of further optimized S-enantiomer analogs with improved metabolic stability and selectivity against human CYP enzymes.[1]

-

In Vivo Efficacy: Preclinical studies in a mouse model of acute Chagas disease demonstrated that oral administration of this compound resulted in a 60% cure rate, comparable to the efficacy of posaconazole in similar models[2]. Treatment with this compound prevented the signs of acute disease and resulted in histologically normal tissues after six months.[2][3]

Mechanism of Action

This compound is a potent inhibitor of the enzyme sterol 14α-demethylase (CYP51) in Trypanosoma cruzi.[2] This enzyme is critical for the biosynthesis of ergosterol and other essential sterols that are vital components of the parasite's cell membrane. By blocking the 14α-demethylation step, this compound disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic methylated precursor sterols (like lanosterol and eburicol) and a depletion of mature ergosterol.[2] This disruption of sterol composition alters the integrity and function of the parasite's cell membrane, causing severe ultrastructural damage and ultimately leading to parasite death.[2][3]

Signaling Pathway Diagram: Inhibition of Sterol Biosynthesis in T. cruzi

Caption: Inhibition of T. cruzi CYP51 by this compound disrupts ergosterol biosynthesis, leading to parasite death.

Quantitative Preclinical Data

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (KD) | |||

| This compound (racemic mixture) | ≤ 42 nM | T. cruzi CYP51 | [1] |

| S-isomer 1 | ~30-fold better than R-isomer | T. cruzi CYP51 | [1] |

| In Vitro Potency (EC50) | |||

| This compound (racemic mixture) | 0.65 µM | T. cruzi amastigotes | [1] |

| S-isomer 1 | 2-fold higher than R-isomer | T. cruzi amastigotes | [1] |

| Optimized lead (27i, 27r) | 14–18 nM | T. cruzi amastigotes | [1] |

| In Vivo Efficacy | |||

| Cure Rate | 60% (4/5 mice PCR negative) | Acute mouse model of Chagas disease | [2] |

| Dosing Regimen | 40 mg/kg, twice daily (BID), orally for 30 days | Female mice | [2][3] |

Experimental Protocols

1. In Vivo Efficacy in a Mouse Model of Acute Chagas' Disease [2][3]

-

Animal Model: Female BALB/c mice were infected with Trypanosoma cruzi.

-

Treatment Groups:

-

Untreated control.

-

Positive control (K777, a protease inhibitor).

-

Experimental group treated with this compound.

-

-

Dosing: Treatment was initiated 24 hours post-infection. This compound was administered orally at a dose of 40 mg/kg of body weight, twice a day (BID), for 30 consecutive days.

-

Monitoring: Mice were monitored for signs of acute disease.

-

Assessment of Cure: Six months post-treatment, a stringent test of cure was performed, which included:

-

PCR: To detect T. cruzi DNA in the blood.

-

Hemoculture: To amplify any residual parasites in the blood.

-

-

Histopathology: Tissues from major organs were collected and examined for any pathological changes.

2. Sterol Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [2]

-

Sample Preparation: T. cruzi amastigotes were cultured in host cells and treated with either this compound (5 µM), posaconazole (5 µM), or left untreated. Parasites were then isolated from the host cells.

-

Lipid Extraction: Total lipids were extracted from the parasite samples.

-

GC-MS Analysis: The sterol composition of the lipid extracts was analyzed by GC-MS to identify and quantify the different sterol species present.

-

Outcome: The analysis aimed to confirm the accumulation of 14-methylated precursors (lanosterol, eburicol) and the depletion of 14-desmethylated sterols, consistent with CYP51 inhibition.

Section 2: LP-10 - Liposomal Tacrolimus (Lipella Pharmaceuticals)

LP-10 is a proprietary intravesical (for bladder instillation) and oral rinse formulation of tacrolimus, a well-established immunosuppressant. Developed by Lipella Pharmaceuticals, LP-10 is being investigated for inflammatory conditions with high unmet medical needs.

Discovery and Clinical Development Timeline

-

2005: Lipella Pharmaceuticals was co-founded by Dr. Jonathan Kaufman and Dr. Michael Chancellor.[4]

-

Preclinical Research: Early research on LP-10 was funded by the US National Institutes of Health (NIH).[5]

-

Orphan Drug Designation (ODD): The U.S. FDA granted ODD to LP-10 for the treatment of moderate to severe hemorrhagic cystitis.[5]

-

Phase 2a Clinical Trial (Hemorrhagic Cystitis): A multi-center, dose-escalation Phase 2a trial (NCT01393223) was initiated to evaluate the safety and efficacy of intravesical LP-10 in subjects with refractory moderate to severe hemorrhagic cystitis.[6]

-

Q4 2022: Lipella expected to report summary results from the LP-10 Phase 2a trial.[4]

-

January 11, 2023: Lipella announced successful top-line results from the completed Phase 2a trial for hemorrhagic cystitis.

-

Phase 2a Clinical Trial (Oral Lichen Planus): Lipella initiated and completed a Phase 2a multicenter, dose-ranging study of LP-10 as an oral rinse for symptomatic oral lichen planus, which met its primary safety and efficacy endpoints.[7]

-

March 2024: Lipella received IND approval for a Phase 2a clinical trial of LP-10 oral rinse for the treatment of oral Graft-versus-Host Disease (GvHD).[5]

Mechanism of Action

The active pharmaceutical ingredient in LP-10 is tacrolimus, a calcineurin inhibitor. Tacrolimus binds to the immunophilin FKBP12. This complex then binds to and inhibits calcineurin, a calcium-dependent phosphatase. Inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a transcription factor. This blocks NF-AT from translocating to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2). By suppressing T-cell activation and inflammatory cytokine production locally in the bladder or oral mucosa, LP-10 aims to treat T-cell-mediated inflammatory diseases like hemorrhagic cystitis and oral lichen planus.[4] The liposomal formulation is designed for local delivery to minimize systemic absorption and associated side effects.[7]

Experimental Workflow: Phase 2a Clinical Trial for Hemorrhagic Cystitis (NCT01393223)

Caption: Workflow of the LP-10 Phase 2a dose-escalation trial for hemorrhagic cystitis.

Quantitative Clinical Data (Phase 2a, Hemorrhagic Cystitis)

| Parameter | Value | Details | Reference |

| Patient Demographics | |||

| Enrolled Subjects | 13 (all male) | 15 screened | [6] |

| Mean Age | 67 years (range 25-89) | [6] | |

| Primary Diagnosis | Prostate cancer (n=9), Bladder cancer (n=2), Lymphoma (n=2) | [6] | |

| Safety | |||

| Product-related Serious Adverse Events | 0 | All subjects tolerated instillations | [6] |

| Adverse Events (AEs) | 12 AEs in 6 subjects | 3 drug-related AEs (dysuria, bladder spasms, sphincter malfunction) | [6][8] |

| Systemic Uptake | Short duration of low systemic uptake | Pharmacokinetic analysis | [6] |

| Efficacy | |||

| Cystoscopic Bleeding Sites | Decreased | Dose-dependent improvement (more pronounced at 4mg & 8mg) | [6][8] |

| Bladder Ulcerations | Decreased | [6] | |

| Urinary Symptoms (Incontinence) | Improved | Dose-dependent improvement | [6][8] |

| Hematuria (RBCs in urine) | Significant improvement | [8] |

Experimental Protocol: Phase 2a Clinical Trial for Hemorrhagic Cystitis (Summary)[6][8]

-

Study Design: A multi-center, open-label, dose-escalation Phase 2a clinical trial.

-

Participants: 13 subjects with moderate to severe refractory hemorrhagic cystitis.

-

Inclusion Criteria: History of moderate to severe HC, refractory to standard treatments.

-

Intervention:

-

Subjects were enrolled sequentially into three dose cohorts: 2 mg, 4 mg, and 8 mg of tacrolimus in a liposomal formulation (LP-10).

-

LP-10 was administered via intravesical bladder instillation.

-

Subjects could receive up to two courses of treatment.

-

-

Primary Outcome Measures:

-

Safety and Tolerability: Assessed by the incidence and severity of adverse events (AEs).

-

Efficacy: Change from baseline in the number of bleeding sites on cystoscopy, red blood cells (RBCs) in microscopic urine analysis, and hematuria as measured by urine dipstick.

-

-

Secondary Outcome Measures:

-

Changes in urinary symptoms (incontinence, frequency, urgency) recorded in a 3-day diary.

-

Cystoscopy Global Response Assessment (GRA).

-

-

Pharmacokinetic Assessment: Blood samples were collected to measure systemic tacrolimus levels.

Section 3: this compound - Lactobacillus plantarum TWK10

This this compound refers to a specific probiotic strain, Lactobacillus plantarum TWK10, isolated from Taiwanese fermented cabbage.[9] It has been investigated for its potential ergogenic and health-promoting effects, particularly concerning exercise performance, fatigue, and muscle mass.

Research and Development Timeline

-

Isolation: L. plantarum TWK10 was isolated from Taiwanese fermented cabbage.[9]

-

2016: A key preclinical study was published demonstrating that six weeks of this compound supplementation in mice improved exercise performance (grip strength, swimming time) and increased muscle mass.[10]

-

2020: A follow-up study in mice explored the mechanism, suggesting this compound shifts gut microbiota and improves energy metabolism via lipid oxidation.[11]

-

2021: A randomized, double-blind clinical trial (NCT04893746) was published, showing that 18 weeks of this compound supplementation in frail older adults improved muscle mass and functional performance.[12]

Proposed Mechanism of Action

The precise mechanism of this compound is not fully elucidated but is thought to be multifactorial, involving the gut-muscle axis. Supplementation with this compound has been shown to alter the gut microbiota composition.[11] This may lead to several downstream effects:

-

Metabolic Efficiency: this compound may increase the efficiency of energy harvest and utilization, potentially through the production of short-chain fatty acids (SCFAs) which can influence host lipid and glucose metabolism.[9]

-

Anti-Fatigue Effects: this compound supplementation has been shown to decrease levels of fatigue-associated metabolites like lactate and ammonia in the blood after exercise.[10]

-

Muscle Mass and Fiber Type: In mice, this compound increased relative muscle weight and the number of type I (slow-twitch) muscle fibers in the gastrocnemius muscle, which are important for endurance.[10]

-

Reduced Inflammation: Some Lactobacillus strains are known to reduce inflammation, which could help mitigate exercise-induced muscle damage and age-related muscle atrophy (sarcopenia).

Logical Relationship: this compound Supplementation and Performance

Caption: Hypothesized pathway from this compound supplementation to improved physical performance.

Quantitative Research Data

Preclinical Mouse Study (6-week supplementation) [10]

| Parameter | Vehicle Group | This compound-5X Group (1.03 × 10⁹ CFU/kg/day) | % Change | p-value |

|---|---|---|---|---|

| Forelimb Grip Strength | - | Dose-dependently increased | - | < 0.0001 |

| Endurance Swimming Time | - | Dose-dependently increased | - | < 0.001 |

| Serum Lactate (mmol/L) | 6.4 ± 0.3 | 4.2 ± 0.7 | ↓ 34.1% | 0.0005 |

| Serum Ammonia (µmol/L) | 162.1 ± 13 | 95 ± 5.5 | ↓ 41.4% | 0.0001 |

| Relative Muscle Weight (%) | Increased | Significantly increased vs. vehicle | - | - |

Clinical Trial in Frail Older Adults (18-week supplementation) [12][13]

| Parameter | Placebo Group | TWK10-H Group (6 × 10¹⁰ CFU/day) | Finding |

|---|---|---|---|

| Muscle Mass | - | - | Tendency to increase and improve |

| Left Hand Grip Strength | - | - | Tendency to increase and improve |

| Lower Limb Muscle Strength | - | - | Significant improvement over time |

| Gait Speed & Balance | - | - | Significant improvement over time |

Experimental Protocols

1. Preclinical Mouse Exercise Performance Study (Summary) [10]

-

Animal Model: Male Institute of Cancer Research (ICR) mice.

-

Treatment Groups: Mice were divided into three groups (n=8 per group):

-

Vehicle (control).

-

This compound-1X (2.05 × 10⁸ CFU/kg/day).

-

This compound-5X (1.03 × 10⁹ CFU/kg/day).

-

-

Administration: this compound was administered daily via oral gavage for six weeks.

-

Outcome Measures:

-

Forelimb Grip Strength: Measured using a grip strength meter.

-

Endurance Swimming Test: Mice were subjected to a swimming test with a weight attached to their tail (equivalent to 10% of body weight). The time to exhaustion was recorded.

-

Biochemical Analysis: Blood samples were collected after an acute exercise challenge to measure serum levels of lactate, ammonia, creatine kinase (CK), and glucose.

-

Histology: The gastrocnemius muscle was analyzed to determine the number of Type I muscle fibers.

-

2. Human Clinical Trial in Frail Older Adults (Summary) [12]

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

-

Participants: 55 elderly subjects with mild fragility completed the study.

-

Intervention Groups:

-

Placebo group.

-

TWK10 low-dose (TWK10-L): 2 × 10¹⁰ CFU/day.

-

TWK10 high-dose (TWK10-H): 6 × 10¹⁰ CFU/day.

-

-

Duration: 18 weeks.

-

Outcome Measures: Functional activity testing and body composition analysis were performed at baseline and every six weeks.

-

Muscle Strength: Hand grip strength, 30-second chair stand test.

-

Functional Performance: 3-meter timed up and go test, 10-meter walk test.

-

Body Composition: Muscle mass analysis.

-

References

- 1. Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Nonazole CYP51 Inhibitor Cures Chagas’ Disease in a Mouse Model of Acute Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A nonazole CYP51 inhibitor cures Chagas' disease in a mouse model of acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sec.gov [sec.gov]

- 5. lipella.com [lipella.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Lipella Pharmaceuticals Announces Positive Final Results From Phase 2a Study of LP-10 in Oral Lichen Planus [drug-dev.com]

- 8. Intravesical liposomal tacrolimus for hemorrhagic cystitis: a phase 2a multicenter dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lactobacillus plantarum TWK10 Supplementation Improves Exercise Performance and Increases Muscle Mass in Mice [mdpi.com]

- 10. Lactobacillus plantarum TWK10 Supplementation Improves Exercise Performance and Increases Muscle Mass in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteome and microbiota analysis highlight Lactobacillus plantarum TWK10 supplementation improves energy metabolism and exercise performance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lactobacillus plantarum TWK10 Improves Muscle Mass and Functional Performance in Frail Older Adults: A Randomized, Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Ambiguity of "LP10": A Call for Specificity in Scientific Inquiry

The designation "LP10" presents a notable ambiguity within the scientific and industrial landscape, referring to a variety of distinct chemical entities. This lack of a unique identifier necessitates a more precise specification to facilitate a meaningful and accurate technical discussion. Without further clarification, a comprehensive guide on the chemical structure and properties of "this compound" remains elusive.

For researchers, scientists, and drug development professionals, the context of their interest is paramount. The term "this compound" has been identified in association with at least three disparate substances:

-

Talc this compound: A naturally occurring magnesium-silicate-hydrate. This material is primarily utilized in industrial applications, such as in paints and coatings, valued for its lamellar structure, brightness, and purity.[1]

-

JMAC LP 10: An industrial preservative with antimicrobial properties. Its chemical composition is characterized by silver chloride supported on titanium dioxide.[2] This product is designed for long-term bacterial growth inhibition in various industrial formulations.[2]

-

Oligopeptide-10: A synthetic peptide with the amino acid sequence H-Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu-NH2.[3] Its molecular formula is C78H140N20O15.[3] This substance is of interest in the biomedical and cosmetic fields for its potential biological activities.

The intended audience of researchers and drug development professionals suggests a likely interest in a bioactive molecule. In this context, Oligopeptide-10 emerges as a plausible candidate for a detailed technical guide. However, to ensure the delivery of relevant and accurate information, confirmation of the specific "this compound" of interest is essential.

To proceed with the creation of an in-depth technical guide, including detailed data presentation, experimental protocols, and visualizations of signaling pathways, the following information is required:

-

Confirmation of the specific "this compound" of interest (e.g., Oligopeptide-10).

-

The specific research area or application context (e.g., antimicrobial activity, anti-inflammatory effects).

Upon receiving this clarification, a comprehensive and tailored technical guide can be developed to meet the core requirements of the intended audience.

References

LP10 Liposomal Tacrolimus: A Technical Overview and Formulation Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is a proprietary liposomal formulation of tacrolimus developed by Lipella Pharmaceuticals, Inc. It is currently under investigation for the localized treatment of conditions such as hemorrhagic cystitis and oral lichen planus. The core innovation behind this compound lies in its targeted delivery to epithelial tissues, which is designed to maximize therapeutic efficacy at the site of action while minimizing systemic exposure and associated side effects. Lipella's patents describe the use of "metastable liposomes," suggesting a formulation engineered for enhanced interaction with target tissues to facilitate localized drug release. While the precise composition of this compound is proprietary, this guide provides an in-depth look at the formulation principles of liposomal tacrolimus, drawing upon publicly available scientific literature to present representative data, experimental protocols, and the underlying mechanisms of action.

Core Concepts in Liposomal Tacrolimus Formulation

Tacrolimus is a potent macrolide immunosuppressant with very low water solubility. Encapsulating tacrolimus within liposomes—microscopic vesicles composed of a lipid bilayer—offers several advantages:

-

Enhanced Solubilization: The lipid bilayer can effectively house the hydrophobic tacrolimus molecule, allowing for its administration in aqueous environments.

-

Targeted Delivery: The surface properties of liposomes can be modified to enhance their affinity for specific tissues, such as the urothelium in the bladder.

-

Controlled Release: The liposomal structure can provide a sustained release of the drug over time, prolonging its therapeutic effect.

-

Reduced Systemic Toxicity: By localizing the drug at the target site, liposomal formulations can significantly reduce systemic absorption and the risk of side effects associated with systemic immunosuppression.

The key to a successful formulation lies in the careful selection of lipids and the optimization of manufacturing processes to control critical quality attributes such as particle size, drug loading, and stability.

Quantitative Data on Representative Tacrolimus Liposome Formulations

Disclaimer: The following data is representative of liposomal tacrolimus formulations found in scientific literature and does not represent the specific formulation of this compound.

Table 1: Exemplary Formulations of Tacrolimus Liposomes

| Formulation Code | Lipid Composition (Molar Ratio/Weight) | Drug:Lipid Ratio (w/w) | Reference |

| TAC-4 | Soya Phosphatidylcholine:Cholesterol (100:30 w/w) | 1:13 | |

| Proliposome | DSPC:Cholesterol | 1:2:0.5 (Drug:DSPC:Cholesterol) | |

| Cationic Liposome | DOTAP:DOPE:DSPE-PEG2000:Cholesterol | 2 mg Drug in 18.07 mg Total Lipid | |

| Nanosize Liposome | HSPC:Cholesterol (8:2 w/w) | 42 mg Drug in Lipid Mixture | |

| LUV | Egg Phosphatidylcholine (EPC) | 0.05 - 0.2 |

DSPC: Distearoyl-sn-glycero-3-phosphocholine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; HSPC: Hydrogenated Soy Phosphatidylcholine; LUV: Large Unilamellar Vesicles.

Table 2: Physicochemical Characteristics of Representative Tacrolimus Liposomes

| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| TAC-4 | Not Specified | Not Specified | Not Specified | 82.1% | |

| Proliposome | 858 | Not Specified | Not Specified | Not Specified | |

| Cationic Liposome | 292 ± 7 | 0.27 ± 0.02 | +31.13 ± 0.83 | 90.11 ± 2.87 | |

| Nanosize Liposome | 140.3 | 0.47 (Span Value) | +1.107 | 96 ± 1.5 | |

| LUV (EPC) | ~100 | Low | Not Specified | 78 - 98 |

Experimental Protocols

This section details common methodologies for the preparation and characterization of tacrolimus-loaded liposomes, based on established techniques in the field.

Preparation of Tacrolimus Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing multilamellar vesicles (MLVs).

Materials:

-

Tacrolimus

-

Phospholipids (e.g., Soya Phosphatidylcholine, HSPC, DSPC)

-

Cholesterol

-

Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

-

Aqueous Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

-

Dissolution: Accurately weigh and dissolve tacrolimus, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a controlled temperature (e.g., 40-65°C, above the lipid transition temperature) to evaporate the organic solvent. This process leaves a thin, uniform lipid film on the inner wall of the flask.

-

Drying: Further dry the lipid film under a high vacuum for several hours (or overnight) to remove any residual organic solvent.

-

Hydration: Add the aqueous hydration buffer to the flask. Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) at a temperature above the lipid's phase transition temperature. This allows the lipid film to hydrate and self-assemble into MLVs, encapsulating the tacrolimus within the lipid bilayers.

-

Size Reduction (Optional but Recommended): To produce smaller, more uniform liposomes (e.g., Large Unilamellar Vesicles - LUVs, or Small Unilamellar Vesicles - SUVs), the MLV suspension can be subjected to sonication or, more commonly, extrusion. Extrusion involves passing the suspension multiple times through polycarbonate membranes with defined pore sizes (e.g., sequentially through 200 nm and then 100 nm filters).

Characterization of Liposomes

a) Particle Size and Polydispersity Index (PDI) Analysis:

-

Method: Dynamic Light Scattering (DLS), often using a Zetasizer instrument.

-

Procedure: Dilute the liposome suspension in the hydration buffer to an appropriate concentration. Place the sample in the instrument, which measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The instrument's software correlates these fluctuations to determine the mean particle size (hydrodynamic diameter) and the PDI (a measure of the width of the size distribution).

b) Zeta Potential Measurement:

-

Method: Laser Doppler Velocimetry, typically performed with the same Zetasizer instrument.

-

Procedure: The diluted liposome sample is placed in a specialized cuvette with electrodes. An electric field is applied, causing the charged liposomes to move. The instrument measures the velocity of this movement and calculates the zeta potential, which indicates the surface charge of the vesicles and is a key predictor of colloidal stability.

c) Encapsulation Efficiency (EE%) and Drug Loading (DL%):

-

Method: Separation of free drug from liposome-encapsulated drug, followed by quantification.

-

Procedure:

-

Separation: Separate the unencapsulated (free) tacrolimus from the liposomes. Common methods include ultracentrifugation, size exclusion chromatography, or dialysis.

-

Quantification: Disrupt the liposomes (e.g., with a suitable solvent like methanol or a detergent) to release the encapsulated drug.

-

Analysis: Quantify the amount of tacrolimus in both the free drug fraction and the encapsulated fraction using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210 nm).

-

Calculation:

-

EE% = (Total Drug - Free Drug) / Total Drug * 100

-

DL% = (Weight of Encapsulated Drug) / (Total Weight of Lipids + Encapsulated Drug) * 100

-

-

In Vitro Drug Release Study

-

Method: Dialysis Bag Method.

-

Procedure:

-

Place a known amount of the tacrolimus liposome formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 3,500 Da).

-

Immerse the sealed dialysis bag in a release medium (e.g., PBS containing a surfactant like 0.1% SDS to ensure sink conditions) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

-

Analyze the concentration of tacrolimus in the collected samples using HPLC to determine the cumulative drug release over time.

-

Mandatory Visualizations

Signaling Pathway of Tacrolimus

Preclinical Efficacy of LP-10: A Technical Overview

Introduction

LP-10 is a proprietary, locally administered, liposomal formulation of the calcineurin inhibitor tacrolimus, developed by Lipella Pharmaceuticals. The liposomal delivery system is designed to enhance local tissue penetration and minimize systemic absorption and associated toxicities.[1][2] The primary focus of LP-10 development has been on inflammatory mucosal diseases. It has been investigated in Phase 2a clinical trials as an intravesical instillation for hemorrhagic cystitis (HC) and as an oral rinse for oral lichen planus (OLP).[1][3] While LP-10 has advanced to clinical trials, indicating the completion of a preclinical research phase, detailed quantitative data and specific experimental protocols from these foundational studies are not extensively available in the public domain.

This guide synthesizes the available preclinical information on LP-10 and the established mechanism of action of its active pharmaceutical ingredient, tacrolimus.

Limited Available Preclinical Data

Publicly accessible research provides limited specific quantitative data on the preclinical efficacy of the LP-10 formulation. The primary available study involves a rat model of radiation-induced cystitis.

In Vivo Efficacy in Radiation-Induced Cystitis

A study utilizing a rat model of radiation-induced cystitis (RC) demonstrated that intravesical liposomal tacrolimus (lipo-tacrolimus) is a potentially promising therapy for this condition. The model was developed using a 3-beam targeted bladder radiation technique to induce cystitis. The key finding was a dose-dependent decrease in the inter-micturition interval (IMI), a measure of urinary frequency and bladder irritation, without causing significant short-term skin or gastrointestinal damage.[4]

| Model | Compound | Key Finding | Source |

| Radiation-Induced Cystitis (Rat) | Intravesical Liposomal Tacrolimus (LP-10) | Demonstrated a dose-dependent decrease in inter-micturition intervals (IMI), suggesting a protective effect against radiation-induced bladder damage. | [4] |

Experimental Protocols

Detailed step-by-step protocols for LP-10 preclinical studies are not publicly disclosed. However, based on the available literature, a high-level methodology for the radiation-induced cystitis model can be outlined.

Radiation-Induced Cystitis Rat Model Protocol

-

Animal Model : Rats are used for the study.

-

Induction of Cystitis : A dose of 40 Gy of radiation is administered to the bladder using a 3-beam targeted technique (e.g., Small Animal Radiation Research Platform - SARRP) to induce radiation cystitis.[4]

-

Baseline Measurement : Prior to radiation, baseline voiding studies are performed over a two-week period to establish normal inter-micturition intervals for each animal.[4]

-

Post-Radiation Assessment : Following a rest period after irradiation, four post-radiation voiding studies are conducted over two weeks to confirm the development of cystitis, evidenced by a decrease in IMI.[4]

-

Treatment Administration : A cohort of rats receives intravesical instillation of lipo-tacrolimus, while a control group receives saline.[4]

-

Efficacy Measurement : Four post-instillation voiding measurements are taken over a two-week period to assess the therapeutic effect of LP-10 on urinary frequency compared to the saline control.[4]

A generalized workflow for such a preclinical animal study is visualized below.

Mechanism of Action: Tacrolimus

The active ingredient in LP-10, tacrolimus (also known as FK506), is a potent immunosuppressant. Its mechanism of action is well-established and involves the inhibition of T-lymphocyte activation.[5][6]

-

Binding to FKBP-12 : Tacrolimus enters the T-cell and binds to the intracellular protein FKBP-12 (FK506-binding protein).[5][6]

-

Inhibition of Calcineurin : The resulting tacrolimus-FKBP-12 complex binds to and inhibits calcineurin, a calcium and calmodulin-dependent protein phosphatase.[5][6]

-

Blocking NF-AT Activation : Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT). By inhibiting calcineurin, tacrolimus prevents the activation and translocation of NF-AT into the nucleus.[5]

-

Suppression of Cytokine Gene Transcription : In the nucleus, NF-AT is a critical transcription factor for genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By blocking NF-AT, tacrolimus suppresses the transcription of IL-2 and other cytokines like IL-3, IL-4, TNF-α, and GM-CSF, which are essential for the activation, proliferation, and differentiation of T-cells.[5][6][7]

This cascade ultimately leads to a reduction in the T-cell-mediated inflammatory response, which is the therapeutic rationale for its use in conditions like cystitis and oral lichen planus.[6][8]

References

- 1. Lipella Pharmaceuticals Announces Positive Final Results From Phase 2a Study of LP-10 in Oral Lichen Planus [drug-dev.com]

- 2. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]

- 3. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intravesical Liposomal Tacrolimus Protects Against Radiation Cystitis Induced by 3-Beam Targeted Bladder Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. lipella.com [lipella.com]

An In-depth Technical Guide to the Therapeutic Target of LP10

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP10 is an advanced liposomal formulation of the potent immunomodulatory agent, tacrolimus. Developed by Lipella Pharmaceuticals, this compound is currently under investigation for the topical treatment of Oral Lichen Planus (OLP) and intravesical administration for Hemorrhagic Cystitis (HC).[1][2] This guide provides a comprehensive overview of the therapeutic target of this compound, its mechanism of action, and the key experimental data supporting its clinical development.

The Therapeutic Target: Calcineurin

The active pharmaceutical ingredient in this compound is tacrolimus , a macrolide lactone originally isolated from the bacterium Streptomyces tsukubaensis. The primary molecular target of tacrolimus is calcineurin , a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin plays a pivotal role in the signal transduction pathway of T-lymphocytes, which are key mediators of the inflammatory response in autoimmune diseases such as OLP and HC.

Mechanism of Action

The immunosuppressive effects of tacrolimus are initiated by its binding to an intracellular receptor, the FK506-binding protein 12 (FKBP12) . This high-affinity interaction forms a tacrolimus-FKBP12 complex, which then binds to and inhibits the phosphatase activity of calcineurin.

The inhibition of calcineurin by the tacrolimus-FKBP12 complex prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT) , a family of transcription factors. In their phosphorylated state, NF-AT resides in the cytoplasm of resting T-cells. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. Activated calcineurin then dephosphorylates NF-AT, exposing a nuclear localization signal and facilitating its translocation into the nucleus.

Once in the nucleus, NF-AT acts as a transcription factor, inducing the expression of a cascade of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2) . IL-2 is a critical cytokine for T-cell proliferation, differentiation, and the subsequent inflammatory response. By blocking NF-AT dephosphorylation and nuclear translocation, tacrolimus effectively halts the production of IL-2 and other inflammatory cytokines, thereby suppressing the T-cell-mediated immune response.

Signaling Pathway Diagram

Caption: Tacrolimus, delivered via this compound, inhibits T-cell activation.

Quantitative Data

The following tables summarize key quantitative data for tacrolimus, the active component of this compound.

| Parameter | Value | Target | Reference(s) |

| Binding Affinity | |||

| Ki (Tacrolimus-FKBP12) | 0.2 nM | FKBP12 | |

| Inhibitory Potency | |||

| IC50 (FKBP12 Inhibition) | 3 nM | FKBP12 | |

| IC50 (Calcineurin Activity) | 43.9 pg/million cells | Calcineurin | [3] |

| IC50 (T-cell proliferation) | 3.125 ng/mL | T-cells | [4] |

| This compound Clinical Trial Data (Oral Lichen Planus - Phase 2a) | |

| Parameter | Result |

| Safety | |

| Serious Adverse Events | None reported in 27 patients.[1] |

| Systemic Exposure | 76% of tacrolimus blood measurements below detection limits (<1.0 ng/mL).[1] |

| Common Adverse Events | Mild to moderate dry mouth (18.5%).[1] |

| Efficacy (at 4 weeks) | |

| All dose groups (0.25 mg, 0.5 mg, 1.0 mg) | Statistically significant improvements in Investigator Global Assessment, pain, and sensitivity.[1][5] |

| Refractory Subgroup (failed prior corticosteroid therapy) | 100% response rate.[6] |

| This compound Clinical Trial Data (Hemorrhagic Cystitis - Phase 2a) | |

| Parameter | Result |

| Safety | |

| Serious Adverse Events | None product-related in 13 subjects.[2] |

| Systemic Uptake | Short duration of minimal systemic uptake.[2] |

| Efficacy | |

| Dose Response | Higher efficacy at 4mg and 8mg doses.[2] |

| Clinical Outcomes | Decreased hematuria, decreased cystoscopic bleeding and ulceration sites, and improved urinary symptoms.[2] |

Experimental Protocols

Preparation of Liposomal Tacrolimus (General Method)

This protocol describes a common method for preparing liposomal tacrolimus, which is the basis for the this compound formulation.

Caption: Workflow for preparing liposomal tacrolimus.

Detailed Steps:

-

Dissolution: Dissolve a defined amount of tacrolimus and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent mixture (e.g., chloroform/methanol).[7][8]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[7][8]

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This process leads to the formation of multilamellar vesicles (MLVs).[7][8]

-

Size Reduction (Extrusion): To obtain a homogenous population of unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) under high pressure.[7]

-

Purification: Remove unencapsulated tacrolimus from the liposome suspension using techniques such as dialysis or size-exclusion chromatography.[9]

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Determine using dynamic light scattering.

-

Zeta Potential: Measure to assess the surface charge and stability of the liposomes.

-

Encapsulation Efficiency: Quantify the amount of tacrolimus entrapped within the liposomes. This is typically done by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[8][9]

-

Calcineurin Phosphatase Activity Assay

This assay measures the ability of tacrolimus to inhibit the enzymatic activity of calcineurin.

Caption: Workflow for the Calcineurin phosphatase activity assay.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of recombinant human calcineurin, FKBP12, calmodulin, and a specific phosphorylated peptide substrate (e.g., RII phosphopeptide). Prepare serial dilutions of tacrolimus.

-

Reaction Setup: In a microplate, combine calcineurin, FKBP12, and calmodulin in an appropriate assay buffer.

-

Inhibitor Addition: Add varying concentrations of tacrolimus (or vehicle control) to the wells and pre-incubate to allow for the formation of the tacrolimus-FKBP12-calcineurin complex.

-

Reaction Initiation: Initiate the phosphatase reaction by adding the phosphorylated peptide substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a sensitive detection method, such as the Malachite Green assay. The absorbance is read using a microplate reader.

-

Data Analysis: Calculate the percentage of calcineurin inhibition for each tacrolimus concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the tacrolimus concentration and fitting the data to a dose-response curve.

NF-AT Reporter Assay

This cell-based assay quantifies the inhibition of NF-AT activation by tacrolimus.

Caption: Workflow for the NF-AT reporter assay.

Detailed Steps:

-

Cell Line: Use a T-cell line, such as Jurkat cells, that has been stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-AT response element.[10]

-

Cell Culture and Plating: Culture the cells under standard conditions and plate them into a 96-well plate.

-

Compound Treatment: Treat the cells with serial dilutions of tacrolimus or a vehicle control and incubate for a short period (e.g., 1-2 hours).[11]

-

Cell Stimulation: Activate the T-cells by adding stimulants such as phorbol 12-myristate 13-acetate (PMA) and ionomycin.[11]

-

Incubation: Incubate the cells for a sufficient time (e.g., 5-6 hours) to allow for the transcription and translation of the luciferase reporter gene.[12]

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal to a control and calculate the percentage of inhibition of NF-AT activity for each tacrolimus concentration. Determine the IC50 value from the dose-response curve.

Conclusion

This compound leverages the well-established immunosuppressive mechanism of its active ingredient, tacrolimus, to target calcineurin and inhibit T-cell-mediated inflammation. The liposomal formulation is designed to enhance local delivery and minimize systemic exposure, thereby improving the therapeutic index for the treatment of Oral Lichen Planus and Hemorrhagic Cystitis. The quantitative data from preclinical and clinical studies, along with the detailed experimental protocols, provide a solid foundation for the continued development and understanding of this compound's therapeutic potential.

References

- 1. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]

- 2. Lipella Pharmaceuticals Announces Successful Top Line Results of Phase 2A Clinical Trial of LP-10 - BioSpace [biospace.com]

- 3. mdpi.com [mdpi.com]

- 4. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijeas.org [ijeas.org]

- 8. banglajol.info [banglajol.info]

- 9. Preparation and In Vitro Evaluation of Tacrolimus-Loaded Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-AT-luciferase reporter T cell lines as tools to screen immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

LP-10 for Oral Lichen Planus: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Novel Liposomal Tacrolimus Formulation for the Treatment of a Chronic Inflammatory Oral Disease

Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the oral mucosa, causing painful lesions and carrying a potential for malignant transformation.[1][2] With no FDA-approved therapy currently available, OLP presents a significant unmet medical need for the over six million Americans affected.[1][3] LP-10, a novel oral rinse formulation of liposomal tacrolimus, has emerged as a promising therapeutic candidate, demonstrating significant efficacy and a favorable safety profile in recent clinical trials.[3][4][5] This technical guide provides a comprehensive overview of the research and development of LP-10 for OLP, targeting researchers, scientists, and drug development professionals.

The Pathophysiology of Oral Lichen Planus and the Rationale for Tacrolimus

Oral Lichen Planus is characterized by a T-cell-mediated inflammatory response targeting epithelial cells in the oral mucosa.[1] Key signaling pathways implicated in the pathogenesis of OLP include elevated Tumor Necrosis Factor (TNF) and Toll-like Receptor (TLR) signaling, as well as activation of the Type I Interferon (IFN-I) pathway.[6][7] This leads to chronic inflammation, pain, and the development of characteristic lesions.

Tacrolimus, a calcineurin inhibitor, is a potent immunomodulator that works by inhibiting T-cell activation.[2] By blocking the calcineurin pathway, tacrolimus prevents the transcription of key pro-inflammatory cytokines, thereby reducing the inflammatory cascade central to OLP. While topical tacrolimus has shown efficacy in treating OLP, its use has been limited by poor adherence to oral surfaces and inconsistent drug delivery.[4][8] LP-10 addresses these limitations through a novel sphingomyelin-liposomal formulation designed to enhance mucosal contact and provide a more consistent, localized drug delivery.[3][5]

LP-10 Phase 2a Clinical Trial: A Comprehensive Overview

A multicenter, dose-ranging Phase 2a clinical trial was conducted to evaluate the safety, tolerability, and efficacy of LP-10 in adult subjects with symptomatic OLP.[3][4][9]

Experimental Protocol

The study enrolled 27 adult patients (22 female, 5 male) with moderate to severe OLP, including individuals who had previously failed corticosteroid therapy.[3][4][9] Participants were assigned to one of three dose cohorts and administered a 10 mL oral rinse of LP-10 containing 0.25 mg, 0.5 mg, or 1.0 mg of tacrolimus, twice daily for four weeks.[4][9] A follow-up visit was conducted two weeks after the final dose.[9]

Inclusion Criteria:

-

Male or female, ≥ 18 years of age.[9]

-

Oral biopsy confirming OLP within the last 10 years.[9]

-

Moderate OLP with an Investigator Global Assessment (IGA) score of ≥ 3.[9]

-

OLP Pain and Sensitivity Numerical Rating Scale (NRS) score of ≥ 3.[9]

-

Agreement to a 4-week washout period for any prescription oral steroid or rinse treatments.[9]

Exclusion Criteria:

-

Hyperkalemia, chronic kidney disease, or long QT syndrome.[9]

-

History of oral cavity or oropharyngeal cancers.[9]

-

Uncontrolled hypertension.[9]

-

Previous failure of tacrolimus treatment for OLP.[9]

-

Pregnancy or lactation.[9]

Efficacy and Safety Assessments: Efficacy was evaluated using several investigator-assessed and patient-reported outcomes at week 4.[3][4] Safety was monitored through adverse event reporting, laboratory studies, and measurement of tacrolimus blood levels using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Quantitative Data Summary

The LP-10 oral rinse demonstrated statistically significant and clinically meaningful improvements across all efficacy endpoints at the 4-week mark.[4][5]

| Efficacy Endpoint | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | p-value |

| Investigator Global Assessment (IGA) | 3.5 ± 0.51 | 1.8 ± 1.37 | < 0.0001 |

| Pain Numerical Rating Scale (NRS) | 6.8 ± 1.90 | 2.3 ± 2.53 | < 0.0001 |

| Sensitivity Numerical Rating Scale (NRS) | 7.2 ± 1.71 | 2.9 ± 2.29 | < 0.0001 |

| Reticulation/Erythema/Ulceration (REU) Score | 26.5 ± 10.4 | 13.2 ± 8.15 | < 0.0001 |

Table 1: Summary of Efficacy Outcomes from the Phase 2a Clinical Trial of LP-10 in OLP.[4][10]

Notably, all five patients who had previously failed corticosteroid therapy responded to LP-10 treatment, with benefits sustained through the 2-week follow-up period.[4] Furthermore, approximately 78% of participants who responded to the Patient Global Response Assessment (GRA) reported their quality of life as "moderately better" or "very much better" compared to the start of the study.[4][10]

From a safety perspective, LP-10 was well-tolerated. All participants completed the treatment without any serious adverse events or discontinuations.[3][4] The majority of treatment-related adverse events were mild to moderate.[4][10] Pharmacokinetic analysis revealed minimal systemic absorption of tacrolimus, with mean blood levels remaining below 1.0 ng/mL in 75% of post-baseline measurements, well below the toxicity threshold of 15 ng/mL.[3][4][10]

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes involved in LP-10 research for OLP, the following diagrams are provided.

Conclusion and Future Directions

The results of the Phase 2a clinical trial provide compelling evidence for the therapeutic potential of LP-10 in the management of Oral Lichen Planus.[3] The novel liposomal delivery system appears to successfully address the limitations of existing topical treatments by enhancing local drug delivery while minimizing systemic exposure.[5] The statistically significant improvements in both investigator-assessed and patient-reported outcomes, coupled with a favorable safety profile, position LP-10 as a strong candidate for a first-in-class FDA-approved therapy for OLP.[3]

Future research should focus on larger, placebo-controlled Phase 2b and Phase 3 studies to confirm these promising findings and further establish the long-term safety and efficacy of LP-10.[3][4][10] Additional investigations into the specific characteristics of the liposomal formulation and its interaction with the oral mucosa could provide further insights into its enhanced therapeutic effects. The successful development of LP-10 would represent a significant advancement in the treatment of this debilitating chronic inflammatory disease.

References

- 1. lipella.com [lipella.com]

- 2. Rationale for the Use of Topical Calcineurin Inhibitors in the Management of Oral Lichen Planus and Mucosal Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial | springermedizin.de [springermedizin.de]

- 4. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]

- 6. Distinct Immunological Features Compared to Lichen Planus and Oral Lichen Planus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LP-10 for Oral Lichen Planus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

Early-Phase Clinical Trial Results for LP-10: A Technical Overview

This guide provides a detailed analysis of the early-phase clinical trial data for LP-10, a novel liposomal formulation of tacrolimus. Investigated for two distinct indications, Oral Lichen Planus (OLP) and Hemorrhagic Cystitis (HC), LP-10 has demonstrated a promising safety and efficacy profile in Phase 2a clinical trials. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data, experimental methodologies, and underlying mechanisms of action.

LP-10 for Oral Lichen Planus (OLP)

Oral Lichen Planus is a chronic inflammatory condition of the oral mucosa with no FDA-approved therapies. LP-10, administered as an oral rinse, is being developed to address this unmet medical need.

Data Presentation: Phase 2a Clinical Trial (OLP)

A multicenter, dose-ranging Phase 2a study was conducted to evaluate the safety and efficacy of LP-10 in patients with symptomatic OLP.

Table 1: Patient Demographics and Baseline Characteristics (OLP)

| Characteristic | Value |

| Number of Patients | 27 |

| Gender | 22 Female, 5 Male |

| Median Age (years) | 62 |

| Previous Treatment | All patients had failed prior therapies, including topical corticosteroids. |

Table 2: Safety and Pharmacokinetic Profile (OLP)

| Parameter | Result |

| Serious Adverse Events | None reported.[1] |

| Most Common Adverse Event | Dry Mouth |

| Systemic Absorption | Minimal, with 76% of tacrolimus blood measurements below the limit of detection (<1.0 ng/mL).[1] |

Table 3: Efficacy Outcomes at 4 Weeks (OLP)

| Efficacy Endpoint | Result |

| All Dose Groups (0.25 mg, 0.5 mg, 1.0 mg) | Statistically significant improvements across all efficacy endpoints (p<0.05).[1][2] |

| Investigator Global Assessment (IGA) | Significant reduction in disease severity. |

| Pain and Sensitivity (NRS) | Clinically meaningful reductions in patient-reported pain and sensitivity. |

| Reticulation/Erythema/Ulceration (REU) Score | Significant improvement in clinical signs of OLP. |

| OLP Symptom Severity Measure (OLPSSM) | Notable decrease in overall symptom burden. |

| Sustained Efficacy | Clinical benefit was maintained through a 2-week follow-up period.[3] |

Experimental Protocols (OLP)

Study Design: A Phase 2a multicenter, open-label, dose-ranging study was conducted. Twenty-seven adult patients with biopsy-confirmed symptomatic OLP were enrolled across five U.S. clinical sites.[1] Patients were sequentially enrolled into three dose cohorts: 0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus in a 10 mL oral rinse.[4]

Treatment Protocol: Patients self-administered the LP-10 oral rinse for three minutes, twice daily, for a duration of four weeks. This was followed by a two-week safety follow-up period.[1][4]

Efficacy Assessments:

-

Investigator Global Assessment (IGA): A clinician-rated scale to assess the overall severity of OLP.

-

Numerical Rating Scale (NRS) for Pain and Sensitivity: A patient-reported outcome measure to quantify the intensity of pain and sensitivity.

-

Reticulation/Erythema/Ulceration (REU) Scoring System: A semi-quantitative tool used to evaluate the clinical signs of OLP. The oral cavity is divided into ten sites, and each site is scored for the presence and severity of reticulation, erythema, and ulceration. The scores for each component are weighted and summed to provide a total REU score.[5][6][7][8][9]

-

OLP Symptom Severity Measure (OLPSSM): A patient-reported outcome measure to assess the overall symptom burden of OLP.

Signaling Pathway and Experimental Workflow (OLP)

Mechanism of Action: Tacrolimus in OLP Tacrolimus is a calcineurin inhibitor. In the context of OLP, its primary mechanism of action is the suppression of T-cell mediated inflammation.

LP-10 for Hemorrhagic Cystitis (HC)

Hemorrhagic Cystitis is a condition characterized by bladder inflammation and bleeding, often resulting from cancer treatments like chemotherapy and radiation. There are currently no FDA-approved treatments for HC. LP-10 is being investigated as an intravesical instillation for this condition.

Data Presentation: Phase 2a Clinical Trial (HC)

A multicenter, dose-escalation Phase 2a study evaluated the safety and efficacy of LP-10 in patients with moderate to severe refractory HC.

Table 4: Patient Demographics and Baseline Characteristics (HC)

| Characteristic | Value |

| Number of Patients | 13 |

| Gender | 13 Male |

| Mean Age (years) | 67 (range 25-89) |

| Underlying Conditions | Prostate Cancer (n=9), Bladder Cancer (n=2), Lymphoma (n=2) |

| Mean Duration of HC (years) | 4 (range 1-14) |

Table 5: Safety and Pharmacokinetic Profile (HC)

| Parameter | Result |

| Product-Related Serious Adverse Events | None reported.[10] |

| Tolerability | All subjects tolerated LP-10 instillations and completed the study.[10] |

| Systemic Absorption | Pharmacokinetic analysis demonstrated a short duration of low systemic uptake of tacrolimus.[10] |

Table 6: Efficacy Outcomes (HC)

| Efficacy Endpoint | Result |

| Dose Response | A dose response was observed, with higher efficacy at the 4 mg and 8 mg doses.[10] |

| Cystoscopic Bleeding Sites | Decrease in the number of bleeding sites observed during cystoscopy.[11][12] |

| Bladder Ulcerations | Reduction in bladder ulcerations.[11] |

| Hematuria | Improvement in hematuria.[13] |

| Urinary Symptoms | Improvement in patients' urinary symptoms.[11] |

| Responder Analysis | 3 complete responses, 7 partial responses, and 3 no responses.[12] |

Experimental Protocols (HC)

Study Design: A Phase 2a multicenter, open-label, dose-escalation study (NCT01393223) was conducted.[11] Thirteen male subjects with moderate to severe refractory HC were enrolled.

Treatment Protocol: Patients were treated with up to two courses of intravesical bladder instillations of LP-10. The doses of tacrolimus were escalated across cohorts: 2 mg, 4 mg, and 8 mg.[10][11]

Efficacy Assessments:

-

Cystoscopy: Direct visualization of the bladder mucosa to assess the number of bleeding sites and ulcerations. The Canadian Urological Association (CUA) guidelines recommend an initial cystoscopy for diagnosis and potential therapeutic intervention (fulguration).[14][15] The procedure is typically performed under anesthesia, allowing for clot evacuation and a thorough examination of the bladder lining.[16][17][18]

-

Hematuria Assessment: Evaluation of the presence and severity of blood in the urine.

-

Urinary Symptom Assessment: Patient-reported evaluation of urinary symptoms.

Signaling Pathway and Experimental Workflow (HC)

Mechanism of Action: Tacrolimus in HC In HC, tacrolimus is believed to have a dual mechanism of action:

-

Anti-inflammatory Effect: Similar to its action in OLP, tacrolimus inhibits calcineurin, leading to reduced T-cell activation and inflammation in the bladder urothelium.

-

Vasoconstrictive Effect: Tacrolimus may also induce vasoconstriction of the bladder microvasculature, helping to control bleeding. The precise signaling pathway for this effect is complex and may involve the RhoA/ROCK pathway.[19][20]

References

- 1. Lipella Pharmaceuticals Announces Positive Final Results from Phase 2a Study of LP-10 in Oral Lichen Planus - BioSpace [biospace.com]

- 2. Lipella Pharmaceuticals Announces Positive Final Results From Phase 2a Study of LP-10 in Oral Lichen Planus [drug-dev.com]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. LP-10 for Oral Lichen Planus · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. Oral lichen planus: REU scoring system correlates with pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalomp.org [journalomp.org]

- 7. Scoring systems for Oral Lichen Planus used by differently experienced raters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medicinaoral.com [medicinaoral.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Intravesical liposomal tacrolimus for hemorrhagic cystitis: a phase 2a multicenter dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. auajournals.org [auajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Hemorrhagic Cystitis Guidelines: Guidelines Summary [emedicine.medscape.com]

- 15. Canadian Urological Association Best Practice Report: Diagnosis and management of radiation-induced hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. auajournals.org [auajournals.org]

- 17. Hemorrhagic Cystitis: Making Rapid and Shrewd Clinical and Surgical Decisions for Improving Patient Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. ahajournals.org [ahajournals.org]

- 20. Tacrolimus Causes Hypertension by Increasing Vascular Contractility via RhoA (Ras Homolog Family Member A)/ROCK (Rho-Associated Protein Kinase) Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LP10 (CADD522) Application Notes and Protocols for In Vitro Studies

For Research Use Only.

Introduction

LP10, also known as CADD522, is a small molecule inhibitor of the Runt-related transcription factor 2 (RUNX2).[1][2] RUNX2 is a key transcription factor involved in osteoblast differentiation and has been implicated in the progression of several cancers, including breast and bone cancer.[1][2][3] this compound exerts its primary anti-tumor activity by inhibiting the binding of RUNX2 to DNA, which in turn modulates the expression of RUNX2 target genes.[1] Additionally, this compound has been shown to inhibit mitochondrial ATP synthase, suggesting a dual mechanism of action in cancer cells.[4]

These application notes provide detailed protocols for the in vitro use of this compound (CADD522) in cancer research, focusing on its effects on cell viability, clonogenic survival, and protein expression.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (CADD522) treatment in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound (CADD522)

| Parameter | Value | Assay | Source |

| RUNX2-DNA Binding | IC50 ≈ 10 nM | DNA-binding ELISA | [1] |

Table 2: Effects of this compound (CADD522) on Breast Cancer Cell Lines

| Cell Line | Assay | Concentration | Duration | Result | Source |

| MDA-MB-468 | Cell Growth | 50 µM | 72 hours | >50% inhibition | [1] |

| Various TNBC & Luminal | Cell Growth | 50 µM | 72 hours | <50% inhibition | [1] |

| MDA-MB-231 | Clonogenic Survival | 50 µM | 2-3 weeks | >50% survival | [1] |

| Hs578t | Clonogenic Survival | 50 µM | 2-3 weeks | >50% survival | [1] |

| MCF7 | Protein Expression | 50 µM | 24 hours | ~90% reduction in RUNX2 | [5] |

| MCF7 | Protein Expression | 50 µM | 48 hours | >95% reduction in RUNX2 | [5] |

Mandatory Visualization

Signaling Pathway of this compound (CADD522)

Caption: this compound (CADD522) inhibits the binding of RUNX2 to DNA.

Experimental Workflow: In Vitro Analysis of this compound (CADD522)

Caption: General workflow for testing this compound (CADD522) in vitro.

Experimental Protocols

Cell Viability and Growth Assay (Crystal Violet Method)

This protocol is used to determine the effect of this compound (CADD522) on cell proliferation and viability over a short period.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468, MCF7)

-

Complete cell culture medium

-

This compound (CADD522), dissolved in DMSO to create a stock solution

-

Vehicle control (DMSO)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

-

10% Acetic Acid

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (CADD522) in complete medium. A common final concentration for screening is 50 µM.[1] Add the desired concentrations of this compound or vehicle control to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.

-

Wash the cells again with PBS.

-

Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

-

Remove the staining solution and wash the wells with water until the water runs clear.

-

-

Quantification:

-

Air dry the plate completely.

-

Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Measure the absorbance at 590 nm using a microplate reader.

-

-

Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell growth inhibition.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound (CADD522) on the ability of single cells to form colonies.[6][7][8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (CADD522) stock solution in DMSO

-

Vehicle control (DMSO)

-

6-well cell culture plates

-

Trypsin-EDTA

-

PBS

-

Crystal Violet Staining Solution

Procedure:

-

Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: The following day, treat the cells with the desired concentration of this compound (CADD522) (e.g., 50 µM) or vehicle control.[1]

-

Incubation: Incubate the cells for 2 to 3 weeks, replacing the medium containing the treatment every 3-4 days.[1]

-

Colony Formation: Monitor the plates for the formation of visible colonies (typically >50 cells).

-

Staining:

-

Once colonies are of a sufficient size in the control wells, remove the medium and gently wash with PBS.

-

Fix the colonies with 1 mL of methanol for 15 minutes.

-

Remove the methanol and add 1 mL of Crystal Violet Staining Solution to each well for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

-

Analysis: Count the number of colonies in each well. The survival fraction is calculated by dividing the average number of colonies in the treated wells by the average number of colonies in the control wells (and correcting for the plating efficiency).

Western Blot Analysis for RUNX2 Expression

This protocol is used to determine the effect of this compound (CADD522) on the protein levels of its target, RUNX2.

Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

Complete cell culture medium

-

This compound (CADD522) stock solution in DMSO

-

Vehicle control (DMSO)

-

6-well or 10 cm cell culture dishes

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-RUNX2)

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to grow to 70-80% confluency. Treat cells with this compound (CADD522) (e.g., 50 µM) or vehicle for the desired time (e.g., 24, 48, or 72 hours).[1][5]

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells by adding ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against RUNX2 overnight at 4°C.[10][11][12]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities using image analysis software. Normalize the RUNX2 band intensity to the loading control (e.g., β-actin) to determine the relative change in protein expression. Repeat the blotting procedure for the loading control.

References

- 1. Characterization of CADD522, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of CADD522, a small molecule that inhibits RUNX2-DNA binding and exhibits antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. YBX1-interacting small RNAs and RUNX2 can be blocked in primary bone cancer using CADD522 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 10. The Cancer-Related Transcription Factor Runx2 Modulates Cell Proliferation in Human Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bone-specific Expression of Runx2 Oscillates during the Cell Cycle to Support a G1-related Antiproliferative Function in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Runt-Related Transcription Factor 2 (Runx2) Measurement in Phytoestrogen-Induced Bone: A Comparison of Western Blot and Immunohistochemistry Methods – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Notes and Protocols for a Phase 2a Clinical Trial of LP-10 in Oral Lichen Planus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral Lichen Planus (OLP) is a chronic, T-cell-mediated autoimmune disease that affects the oral mucosa, causing painful lesions and having the potential for malignant transformation.[1] Currently, there is no FDA-approved therapy for OLP, creating a significant unmet medical need for the estimated 6 million Americans affected by this condition.[1][2] LP-10, a novel liposomal oral rinse formulation of tacrolimus, has been developed to provide localized delivery of this calcineurin inhibitor, aiming to maximize therapeutic efficacy while minimizing systemic absorption and associated side effects.[3][4] These application notes provide a detailed overview of the design and outcomes of the Phase 2a clinical trial for LP-10 in patients with symptomatic OLP.

Phase 2a Clinical Trial Design for LP-10 in OLP

The Phase 2a study was a multicenter, dose-ranging trial designed to evaluate the safety, tolerability, and preliminary efficacy of LP-10 in adults with symptomatic OLP.[2][5]

Study Objectives:

-

Primary Objective: To assess the safety and tolerability of LP-10 oral rinse in subjects with symptomatic OLP.

-

Secondary Objectives: To evaluate the preliminary efficacy of different doses of LP-10 in improving the signs and symptoms of OLP.

Trial Design:

-

Study Type: Interventional, multicenter, dose-ranging.[5]

-

Population: Adult male and female subjects (≥ 18 years old) with a biopsy-confirmed diagnosis of symptomatic OLP.[5]

-

Sample Size: Approximately 27 subjects were enrolled across five to seven U.S. clinical sites.[2][6]

-

Dosage Cohorts: Patients were sequentially enrolled into three dose cohorts:

-

Treatment Regimen: Patients self-administered a 10 mL LP-10 oral rinse for 3 minutes twice daily for 4 weeks.[5]

-

Follow-up: A 2-week safety follow-up was conducted after the last dose of LP-10.[2][5]

Data Presentation